Estra-1,3,5(10),7-tetraene-3,17alpha-diol
CAS No.: 651-55-8
Cat. No.: VC21339024
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 651-55-8 |
---|---|
Molecular Formula | C18H22O2 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | (9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1 |
Standard InChI Key | NLLMJANWPUQQTA-SPUZQDLCSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O |
SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Canonical SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Appearance | White Solid |
Melting Point | 155-158 °C |
Structural Characteristics and Classification
Molecular Structure
Estra-1,3,5(10),7-tetraene-3,17alpha-diol possesses a tetracyclic structure that is characteristic of estrane-based compounds. The naming convention "estra-1,3,5(10),7-tetraene" indicates the presence of double bonds at positions 1, 3, 5(10), and 7 in the steroid backbone, creating a conjugated system that influences its chemical behavior. The compound contains two hydroxyl groups (-OH) at the 3 and 17-alpha positions, which contribute to its polarity and potential biological activity .
Classification in Lipid Taxonomy
According to the Lipid Maps Structure Database (LMSD), this compound is classified with the identifier LMST02010024, placing it within the sterol lipid category. It is categorized using the species shorthand notation "ST 18:4;O2," which denotes its steroid nature (ST), carbon count (18), number of double bonds (4), and oxygen-containing functional groups (2) . This classification system helps researchers understand its relationship to other steroid compounds and provides insight into its potential biochemical roles.
Structural Variants and Related Compounds
Estra-1,3,5(10),7-tetraene-3,17alpha-diol exists in a family of structurally related compounds. A notable derivative is the 17-acetate form (estra-1,3,5(10),7-tetraene-3,17α-diol 17-acetate), which features an acetyl group attached to the 17-alpha hydroxyl position, resulting in the molecular formula C20H24O3 and a higher molecular weight of 312.4028 . These structural variations can significantly impact the compound's physical properties and biological behavior.
Physical and Chemical Properties
Key Physical Properties
The physical properties of Estra-1,3,5(10),7-tetraene-3,17alpha-diol can be understood by examining both direct data and information from its closely related derivative, the 17-acetate form. The following table summarizes the key physical properties:
Property | Value | Reference |
---|---|---|
Molecular Formula | C18H22O2 | |
Molecular Weight | 270.3661 g/mol | |
Exact Mass | 270.161980 | |
IUPAC Standard InChIKey | NLLMJANWPUQQTA-UHFFFAOYSA |
For comparison, the acetate derivative (estra-1,3,5(10),7-tetraene-3,17α-diol 17-acetate) has these properties:
Chemical Reactivity
The chemical reactivity of Estra-1,3,5(10),7-tetraene-3,17alpha-diol is largely determined by its functional groups and conjugated system. The hydroxyl groups at positions 3 and 17-alpha are potential sites for esterification, oxidation, and other transformations. The conjugated double bond system at positions 1,3,5(10),7 contributes to its potential for electrophilic additions and other reactions characteristic of unsaturated systems.
Structural Relationship to Estrogen Compounds
Comparison with Other Estrane Derivatives
Estra-1,3,5(10),7-tetraene-3,17alpha-diol shares structural similarities with several other estrane derivatives, including equilin (3-hydroxy-estra-1,3,5(10),7tetraen-17-one), which has a ketone group at position 17 instead of a hydroxyl group . These structural relationships place the compound within a broader family of estrogen-related compounds, many of which have established biological activities.
Analytical Considerations
Identification Methods
The identification and characterization of Estra-1,3,5(10),7-tetraene-3,17alpha-diol typically involve a combination of chromatographic and spectroscopic techniques. Mass spectrometry confirms its molecular weight of approximately 270.37 g/mol, while infrared spectroscopy would reveal characteristic absorption bands for the hydroxyl groups and C=C bonds . Nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the carbon skeleton and the positions of functional groups.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume